2-Methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylic acid
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Overview
Description
2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the 2-methyl and 3-(3-methylbut-2-en-1-yl) groups, resulting in different biological activities.
2-methylquinoline-4-carboxylic acid: Similar structure but without the 3-(3-methylbut-2-en-1-yl) group.
3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid: Lacks the 2-methyl group.
Uniqueness
2-methyl-3-(3-methylbut-2-en-1-yl)quinoline-4-carboxylic acid is unique due to the presence of both the 2-methyl and 3-(3-methylbut-2-en-1-yl) groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methyl-3-(3-methylbut-2-enyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H17NO2/c1-10(2)8-9-12-11(3)17-14-7-5-4-6-13(14)15(12)16(18)19/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
KUTCEDHTXCJAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CC=C(C)C)C(=O)O |
Origin of Product |
United States |
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